molecular formula C22H22N2O6S2 B478126 N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 440108-05-4

N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B478126
CAS No.: 440108-05-4
M. Wt: 474.6g/mol
InChI Key: CBPXBYIZWDREPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core linked to a sulfamoylphenyl group substituted with a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-15-3-4-18(13-16(15)2)24-31(25,26)19-7-5-17(6-8-19)23-32(27,28)20-9-10-21-22(14-20)30-12-11-29-21/h3-10,13-14,23-24H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPXBYIZWDREPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis begins with the preparation of the 1,4-benzodioxine sulfonamide backbone, followed by sequential functionalization to introduce the 3,4-dimethylphenyl sulfamoyl group. Key steps include:

Step 1: Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide
The benzodioxine moiety is constructed via cyclization of catechol derivatives. A patented method involves reacting 3,4-dihydroxybenzenesulfonamide with epichlorohydrin in the presence of pyridine, yielding the benzodioxine ring through nucleophilic epoxide opening. Alternative approaches utilize glycerol tosylate intermediates, where sulfonation precedes cyclization under basic conditions (e.g., NaOH or K₂CO₃).

Step 2: Sulfamoylation with 3,4-Dimethylphenylamine
The sulfamoyl group is introduced by reacting the benzodioxine sulfonamide intermediate with 3,4-dimethylbenzenesulfonyl chloride. This step requires pH control (pH 9–10) using sodium carbonate to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 3–5 hours, achieving yields of 70–85%.

Solvent and Temperature Effects

  • Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are suboptimal due to poor solubility of intermediates. DMF enhances reactivity but requires post-reaction removal via vacuum distillation.

  • Temperature Control : Elevated temperatures (>80°C) accelerate side reactions, such as over-sulfonation, reducing overall yield. Maintaining 60–70°C balances reaction rate and selectivity.

Catalytic Enhancements

Lithium hydride (LiH) acts as a mild base in sulfamoylation, improving conversion rates by 15–20% compared to traditional NaHCO₃. Catalytic tetrabutylammonium bromide (TBAB) further enhances phase transfer in biphasic systems.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow reactors to mitigate exothermic risks during sulfonation and cyclization. A representative setup involves:

  • Reactor 1 : Epichlorohydrin and catechol derivative feed at 50°C, residence time 30 minutes.

  • Reactor 2 : Sulfonation with ClC₆H₄SO₂Cl in DMF, 70°C, residence time 2 hours.

  • Separation Unit : Centrifugal partitioning chromatography (CPC) isolates the sulfonamide intermediate with >95% purity.

Yield Comparison Across Methodologies

MethodScaleYield (%)Purity (%)Key Advantage
Batch (Lab-Scale)100 g7292Low capital cost
Continuous Flow10 kg/day8897High throughput
Microwave-Assisted500 g/batch8194Reduced reaction time

Structural Characterization and Validation

Spectroscopic Techniques

  • IR Spectroscopy : Confirms sulfonamide (S=O stretch at 1160 cm⁻¹ and 1360 cm⁻¹) and benzodioxine (C-O-C at 1240 cm⁻¹).

  • ¹H-NMR : Aromatic protons appear as doublets at δ 6.8–7.2 ppm, while methyl groups on the 3,4-dimethylphenyl moiety resonate as singlets at δ 2.1–2.3 ppm.

  • CHN Analysis : Validates empirical formula C₂₃H₂₃N₂O₆S₂ with ≤0.3% deviation from theoretical values.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Typical conditions:

  • Mobile phase: Acetonitrile/water (70:30 v/v)

  • Flow rate: 1.0 mL/min

  • Retention time: 6.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-Sulfonation : Occurs at high sulfonyl chloride concentrations, producing disulfonated derivatives. Mitigated by stepwise reagent addition.

  • Ring-Opening : Acidic conditions during workup hydrolyze the benzodioxine ring. Neutralization with NH₄Cl before acidification prevents degradation.

Scalability Limitations

Batch methods face heat transfer inefficiencies in exothermic steps. Adopting jacketed reactors with cryogenic cooling maintains temperature control at pilot scales .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the sulfonamide group, affecting the compound’s reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Structural Difference : The 4-methoxyphenyl group replaces the 3,4-dimethylphenyl substituent in the target compound .
  • Increased polarity compared to the dimethyl substituent could influence solubility and bioavailability.

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Structural Difference : Features a 4-fluorophenyl-piperazinyl group and a furyl-ethyl chain instead of the sulfamoylphenyl-dimethylphenyl system .
  • Implications: The fluorine atom (electron-withdrawing) may increase the acidity of the sulfonamide proton, enhancing hydrogen-bonding capacity.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

  • Structural Difference : Lacks the sulfamoylphenyl group; directly links the benzodioxine ring to a 4-fluorobenzenesulfonamide .
  • Implications: Simplified structure may reduce steric hindrance, favoring interactions with flat binding pockets. Fluorine’s electronegativity could enhance metabolic stability compared to non-halogenated analogs.

N-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

  • Structural Difference : Substitutes the sulfamoylphenyl group with a 4-methylbenzenesulfonamide and adds a 7-acetyl group on the benzodioxine ring .
  • The methyl group on the benzene ring may improve lipophilicity, enhancing membrane permeability.

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Structural Difference: Incorporates a dimethylaminophenyl group and a morpholine ring instead of the dimethylphenyl-sulfamoylphenyl system .
  • Implications: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, which may modulate electronic interactions with targets. The morpholine ring’s oxygen atom could participate in hydrogen bonding, influencing binding affinity.

Comparative Analysis (Table 1)

Compound Name (Key Substituent) Molecular Formula Substituent Effects Potential Biological Impact
Target Compound (3,4-dimethylphenyl) C₂₃H₂₄N₂O₅S₂ Bulky substituent; moderate lipophilicity Enhanced selectivity due to steric hindrance
4-Methoxyphenyl analog C₂₂H₂₂N₂O₆S₂ Increased polarity; electron-donating Altered solubility and binding kinetics
4-Fluorophenyl-piperazinyl analog C₂₄H₂₅FN₄O₅S Flexible piperazine; electron-withdrawing fluorine Improved target engagement and stability
4-Fluorobenzenesulfonamide analog C₁₄H₁₂FNO₅S Simplified structure; halogenated Higher metabolic resistance
7-Acetyl-4-methylbenzenesulfonamide analog C₁₇H₁₇NO₅S Polar acetyl group; lipophilic methyl Balanced solubility and permeability
Dimethylaminophenyl-morpholinyl analog C₂₂H₂₉N₃O₅S Strong electron-donating; hydrogen-bonding morpholine Enhanced receptor interaction and bioavailability

Research Findings and Implications

  • Electronic Effects : Fluorine and methoxy groups modulate the sulfonamide’s electronic profile, impacting hydrogen-bonding capacity and target affinity .
  • Steric Considerations : Bulky substituents (e.g., 3,4-dimethylphenyl) may improve selectivity but reduce binding efficiency in sterically constrained environments.
  • Crystallographic Insights : Structural studies using tools like SHELX and ORTEP-3 (referenced in and ) could elucidate conformational preferences of these analogs, aiding drug design.

Biological Activity

N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O6S. The compound features a complex structure that includes a benzodioxine moiety and a sulfamoyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that this compound has demonstrated potent cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values as low as 0.3 μM against certain leukemia cells (EU-3) and neuroblastoma cells (NB-1643) .
    • In colony formation assays, treated cells exhibited significant reductions in colony number and size compared to controls, indicating strong inhibitory effects on cell growth .
  • Antibacterial and Antifungal Properties :
    • While primarily studied for anticancer effects, related compounds with similar structures have been evaluated for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown comparable or superior activity to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (μM)Reference
AnticancerEU-3 (Leukemia)0.3
AnticancerNB-1643 (Neuroblastoma)0.5 - 1.2
AntibacterialStaphylococcus aureusNot Specified
AntifungalCandida albicansNot Specified

Detailed Findings from Selected Studies

  • Cytotoxicity Assays : In studies evaluating the cytotoxicity of the compound against various cancer cell lines, it was found that the compound exhibited significantly enhanced anticancer activity compared to related analogs. For example, it maintained on-target inhibition for critical proteins involved in cancer progression .
  • Pharmacokinetics : Although some derivatives showed promising anticancer activity, their pharmacokinetic profiles raised concerns regarding their metabolic stability and bioavailability. This aspect necessitates further optimization for clinical applications .

Q & A

Q. How can reactor design principles enhance scalability of the synthesis process?

  • Methodology :
  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce batch-to-batch variability .
  • Scale-Down Models : Use microreactors to simulate large-scale conditions and identify critical process parameters (CPPs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.